S-1 Methanandamide

Descripción

Propiedades

IUPAC Name |

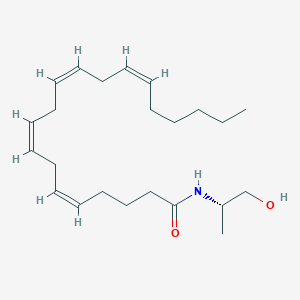

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKRUBZPTNJQEM-AQNSPSBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Chiral Methanandamides: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of the chiral cannabinoid receptor agonist, Methanandamide (B110085). Initially, it is important to clarify a potential point of confusion regarding nomenclature. The user's query for "S-1 Methanandamide" likely refers to one of the chiral enantiomers of Methanandamide. The seminal work in this area, published by Abadji and colleagues in 1994, focuses on the synthesis and evaluation of both the (R)- and (S)-enantiomers. This guide will, therefore, detail the discovery and synthesis of both, with a particular focus on the more potent (R)-(+)-methanandamide, a stable analog of the endogenous cannabinoid anandamide (B1667382).[1][2][3][4][5] This document will delve into the pivotal experiments that established its pharmacological profile, provide detailed experimental protocols, and illustrate the key signaling pathways it modulates.

Discovery of Chiral Methanandamides

The discovery of (R)- and (S)-methanandamide was a direct result of research aimed at understanding the pharmacology of anandamide, the first identified endogenous cannabinoid. While anandamide demonstrated affinity for the cannabinoid receptor, it was found to be metabolically unstable. This instability posed a challenge for its use as a pharmacological tool.

In 1994, a team of researchers led by Alexandros Makriyannis sought to develop more stable anandamide analogs. Their approach involved the synthesis of four chiral congeners of anandamide. The primary goals were to investigate the stereochemical requirements of the cannabinoid receptor and to create analogs with improved metabolic stability and receptor affinity.

The key innovation was the introduction of a methyl group at the 1' or 2' position of the ethanolamine (B43304) moiety of anandamide, creating chiral centers and resulting in the (R)- and (S)-enantiomers of 1'-methyl and 2'-methyl anandamide, with (R)-(+)-arachidonyl-1'-hydroxy-2'-propylamide being named (R)-methanandamide. These novel compounds were then subjected to rigorous pharmacological evaluation to determine their binding affinity for the cannabinoid receptor and their functional activity.

Synthesis Process

The synthesis of (R)- and (S)-methanandamide involves the coupling of arachidonic acid with the corresponding chiral amino alcohol. The following is a generalized procedure based on the methodologies described in the scientific literature.

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of (R)- and (S)-Methanandamide.

Detailed Experimental Protocol: Synthesis of (R)-Methanandamide

Materials:

-

Arachidonic acid

-

(R)-(-)-2-amino-1-propanol

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Purification materials (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Activation of Arachidonic Acid: Arachidonic acid is dissolved in an anhydrous solvent. A coupling agent, such as DCC, is added to activate the carboxylic acid group, forming an active ester intermediate. This step is typically carried out at a reduced temperature (e.g., 0 °C) to minimize side reactions.

-

Coupling Reaction: A solution of (R)-(-)-2-amino-1-propanol in the same anhydrous solvent is added dropwise to the activated arachidonic acid solution. The reaction mixture is stirred at room temperature for several hours to allow for the formation of the amide bond.

-

Work-up: After the reaction is complete, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with dilute acid and brine to remove unreacted starting materials and water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure (R)-(+)-Methanandamide.

The synthesis of (S)-methanandamide follows the same procedure, substituting (S)-(+)-2-amino-1-propanol as the starting material.

Pharmacological Characterization

The pharmacological activity of the synthesized methanandamide enantiomers was primarily assessed through two key in vitro assays: a CB1 receptor binding assay and the mouse vas deferens twitch response assay.

CB1 Receptor Binding Assay

This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled cannabinoid ligand.

Materials:

-

Rat forebrain membranes (as a source of CB1 receptors)

-

[³H]CP-55,940 (radiolabeled cannabinoid agonist)

-

(R)-Methanandamide or (S)-Methanandamide (test compounds)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Rat forebrain tissue is homogenized in a buffer and centrifuged to isolate the cell membranes, which are rich in CB1 receptors.

-

Assay Setup: In test tubes, the rat brain membranes are incubated with a fixed concentration of [³H]CP-55,940 and varying concentrations of the test compound ((R)- or (S)-methanandamide).

-

Incubation: The mixture is incubated at 30°C for a specified time (e.g., 60-90 minutes) to allow for binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the inhibition constant (Ki) of the test compound can be calculated. The Ki value represents the affinity of the compound for the CB1 receptor.

Caption: Workflow for the CB1 receptor radioligand binding assay.

Mouse Vas Deferens Twitch Response Assay

This is a functional assay that measures the ability of a compound to inhibit neurally evoked contractions of the mouse vas deferens, a response mediated by presynaptic CB1 receptors.

Materials:

-

Male mice

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution)

-

Force transducer and recording equipment

-

Platinum electrodes for electrical stimulation

-

(R)-Methanandamide or (S)-Methanandamide (test compounds)

Procedure:

-

Tissue Preparation: The vasa deferentia are dissected from male mice and mounted in an organ bath containing physiological salt solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

-

Stimulation: The tissues are subjected to electrical field stimulation via platinum electrodes, which causes the release of neurotransmitters and subsequent muscle contraction (twitch).

-

Drug Addition: Once a stable baseline of twitch responses is established, cumulative concentrations of the test compound ((R)- or (S)-methanandamide) are added to the organ bath.

-

Measurement: The inhibitory effect of the compound on the twitch height is recorded using a force transducer.

-

Data Analysis: A concentration-response curve is constructed, and the IC50 value (the concentration of the compound that produces 50% inhibition of the twitch response) is determined.

Quantitative Data Summary

The following table summarizes the key quantitative data for (R)- and (S)-methanandamide from the seminal 1994 study by Abadji et al. and other sources.

| Compound | CB1 Receptor Binding Affinity (Ki, nM) | Mouse Vas Deferens Twitch Response (IC50, nM) |

| (R)-(+)-Methanandamide | 20 ± 1.6 | 47 ± 5 |

| (S)-(-)-Methanandamide | 173 ± 15 | 230 ± 20 |

| Anandamide | 78 ± 2 | 140 ± 10 |

Signaling Pathways of Methanandamide

As a CB1 receptor agonist, methanandamide initiates a cascade of intracellular signaling events upon binding to the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

CB1 Receptor Signaling Cascade

Caption: Simplified signaling pathway of the CB1 receptor upon activation by Methanandamide.

Activation of the CB1 receptor by methanandamide leads to the dissociation of the G-protein subunits (α and βγ). The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunits can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, which contributes to the inhibition of neurotransmitter release. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression and cell growth.

Conclusion

The discovery and synthesis of (R)- and (S)-methanandamide marked a significant advancement in the field of cannabinoid research. These chiral analogs, particularly the more potent and stable (R)-enantiomer, have provided invaluable tools for elucidating the structure-activity relationships of the CB1 receptor and for probing the physiological roles of the endocannabinoid system. The detailed synthetic and experimental protocols outlined in this guide offer a foundational resource for researchers and drug development professionals working to further explore the therapeutic potential of cannabinoid receptor modulation.

References

- 1. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. future4200.com [future4200.com]

- 4. Methanandamide - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

S-1 Methanandamide mechanism of action on CB1 receptors

An in-depth analysis of the mechanism of action of S-1 Methanandamide (B110085), a synthetic analog of the endocannabinoid anandamide, at the cannabinoid type 1 (CB1) receptor reveals its role as a specific agonist. This technical guide provides a comprehensive overview of its binding affinity, functional activity, and the downstream signaling cascades it initiates, tailored for researchers, scientists, and drug development professionals.

S-1 Methanandamide, the (S)-enantiomer of methanandamide, is a chiral compound designed for greater metabolic stability compared to the endogenous ligand anandamide.[1] Its interaction with the CB1 receptor, a Class A G-protein coupled receptor (GPCR) highly expressed in the central nervous system, is of significant interest for understanding cannabinoid pharmacology.[2]

Quantitative Ligand-Receptor Interaction Data

The interaction of this compound with the CB1 receptor has been quantified through various assays. For comparative purposes, data for its more potent enantiomer, R-1 Methanandamide, and the endogenous ligand Anandamide are also presented.

Binding Affinity

Binding affinity is typically determined by competitive radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Kᵢ (nM) | Species | Notes |

| This compound | CB1 | 173 | - | Data from a commercial supplier. |

| S-2 Methanandamide * | CB1 | 26 | - | A potent agonist from the methanandamide series.[3] |

| R-1 Methanandamide | CB1 | 17.9 - 28.3 | - | Significantly higher affinity than the S-enantiomer.[4] |

| Anandamide (AEA) | CB1 | 70 - 89 | Human | The primary endogenous ligand.[5] |

Note: The nomenclature "S-1" and "S-2" can vary between suppliers and studies; however, both refer to the (S)-enantiomer and demonstrate the generally lower affinity compared to the (R)-enantiomer.

Functional Activity

Functional activity is assessed through assays that measure the biological response following receptor binding, such as G-protein activation or downstream second messenger modulation. It is often expressed as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀).

| Compound | Assay Type | IC₅₀ / EC₅₀ (nM) | Species/System |

| This compound | Mouse Vas Deferens Twitch Inhibition | 230 (IC₅₀) | Mouse |

| S-2 Methanandamide | Mouse Vas Deferens Twitch Inhibition | 47 (IC₅₀) | Mouse |

| R-1 Methanandamide | [³⁵S]GTPγS Binding | 37 - 72 (Kᵢ/pKᵢ 7.14-7.43) | Rat |

| Anandamide (AEA) | cAMP Inhibition | ~31 (EC₅₀) | - |

Signaling Pathways of CB1 Receptor Activation

Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events primarily through the heterotrimeric Gi/o protein.

G-Protein Dependent Signaling

The canonical pathway involves the activation of the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociated Gβγ subunits can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, which collectively suppress neurotransmitter release.

β-Arrestin Recruitment

In addition to G-protein coupling, agonist binding to GPCRs like CB1 can promote the recruitment of β-arrestin proteins. This process is critical for receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways, such as activating mitogen-activated protein kinases (MAPKs). While this is a known mechanism for CB1 agonists, specific data quantifying this compound's efficacy in recruiting β-arrestin is not currently available.

Experimental Protocols

The characterization of this compound relies on standardized in vitro pharmacological assays.

Competitive Radioligand Binding Assay (for Kᵢ Determination)

This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.

-

Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared from cultured cells (e.g., CHO-hCB1 or HEK293-hCB1) or brain tissue.

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4.

-

Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for G-Protein Activation)

This functional assay measures agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

-

Membrane Preparation: CB1-expressing membranes are prepared as described above.

-

Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and a high concentration of GDP (e.g., 30-100 µM) to ensure G-proteins are in their inactive state, pH 7.4.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (this compound).

-

Termination & Separation: The reaction is terminated by rapid filtration.

-

Detection: Radioactivity bound to the membranes (representing [³⁵S]GTPγS bound to activated Gα subunits) is quantified by scintillation counting.

-

Data Analysis: Data are plotted as specific binding versus agonist concentration to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

cAMP Accumulation Assay (for Adenylyl Cyclase Inhibition)

This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of cAMP production.

-

Cell Culture: Whole cells expressing the CB1 receptor (e.g., CHO-hCB1) are used.

-

Stimulation: Cells are first stimulated with an agent that increases basal cAMP levels, typically forskolin (B1673556), an adenylyl cyclase activator.

-

Treatment: Cells are co-incubated with forskolin and varying concentrations of the CB1 agonist (this compound).

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is plotted against its concentration to determine the IC₅₀ value.

References

S-1 Methanandamide: A Technical Guide to Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of S-1 Methanandamide (B110085), a chiral analog of the endogenous cannabinoid anandamide, for cannabinoid receptors. S-1 Methanandamide serves as a critical tool in cannabinoid research due to its stereospecific interactions and metabolic stability compared to its parent compound. This document outlines its quantitative binding characteristics, the experimental protocols used for their determination, and the subsequent signaling pathways activated upon receptor binding.

Core Data: Binding Affinity of this compound

This compound is a ligand for the cannabinoid type 1 (CB1) receptor.[1] Its binding affinity has been characterized through various assays, with data consistently demonstrating a moderate affinity for the CB1 receptor. While direct binding data for the CB2 receptor is less prevalent, studies on methanandamide analogs consistently show a high degree of selectivity for the CB1 receptor over the CB2 receptor.[2][3]

| Compound | Receptor | Parameter | Value (nM) | Assay Type |

| This compound | Human CB1 | Kᵢ | 173 | Radioligand Displacement Assay |

| This compound | Mouse CB1 | IC₅₀ | 230 | Electrically-evoked twitch response in vas deferens |

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): A measure of the concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols: Determining Binding Affinity

The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method quantifies the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand with known affinity from the target receptor.

Protocol: Competitive Radioligand Binding Assay for CB1 Receptor

1. Materials and Reagents:

- Cell Membranes: Membranes prepared from cells recombinantly expressing the human CB1 receptor.

- Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940.

- Test Compound: this compound, serially diluted to a range of concentrations.

- Assay Buffer: Tris-HCl buffer (pH 7.4) containing bovine serum albumin (BSA) to minimize non-specific binding.

- Wash Buffer: Ice-cold Tris-HCl buffer.

- Filtration Apparatus: Glass fiber filters and a cell harvester.

- Scintillation Cocktail and Counter.

2. Procedure:

- Incubation: Cell membranes, the radioligand, and varying concentrations of this compound are incubated together in the assay buffer. Control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a potent unlabeled ligand) are also prepared.

- Equilibration: The mixture is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.

- Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

- Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The percentage of specific binding is plotted against the logarithm of the this compound concentration.

- A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

- The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Molecular Interactions and Processes

To better understand the mechanisms of action and experimental procedures, the following diagrams illustrate the key pathways and workflows.

Caption: CB1 Receptor Signaling Pathway Activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

S-1 Methanandamide as a stable anandamide analog

An in-depth technical guide on S-1 Methanandamide, a stable analog of the endogenous cannabinoid anandamide (B1667382), designed for researchers, scientists, and drug development professionals.

Introduction

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. However, its therapeutic potential is limited by its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH).[1][2] Methanandamide is a synthetic, metabolically stable analog of anandamide, designed to resist FAAH hydrolysis, thus offering a longer duration of action for studying the endocannabinoid system.[3][4][5] This guide focuses on the S-1 enantiomer of methanandamide, detailing its pharmacological properties, signaling mechanisms, and the experimental protocols used for its characterization.

Methanandamide exists as two chiral congeners, (R)-Methanandamide and (S)-Methanandamide. The (R)-enantiomer is notably more potent in its interaction with cannabinoid receptors. However, understanding the properties of the (S)-enantiomer is crucial for a comprehensive structure-activity relationship analysis of anandamide analogs.

Pharmacological Data

This compound's primary pharmacological action is as a ligand for the cannabinoid receptor type 1 (CB1). Its binding affinity and functional potency have been characterized and are often compared to its parent compound, anandamide, and its more potent stereoisomer, (R)-Methanandamide.

Receptor Binding Affinities

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

| Compound | Receptor | K_i_ (nM) | Species/Assay Notes |

| This compound | CB1 | 173 - 175 | Displacement of [³H]CP 55,940 in rat brain membranes |

| (R)-Methanandamide | CB1 | 20 | Displacement of [³H]CP 55,940 in rat forebrain membranes |

| Anandamide (AEA) | CB1 | 78 | Displacement of [³H]CP 55,940 in rat forebrain membranes |

Functional Potency

Functional assays measure the biological response elicited by a ligand. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) are common measures of potency.

| Compound | Assay | IC_50_ (nM) | Assay Notes |

| This compound | Inhibition of twitch response | 230 | Electrically-evoked contractions in mouse vas deferens |

| (R)-Methanandamide | Inhibition of twitch response | 30 | Electrically-evoked contractions in mouse vas deferens |

Signaling Pathways

This compound, as a CB1 receptor agonist, activates intracellular signaling cascades typical of this G-protein coupled receptor (GPCR). The CB1 receptor primarily couples to inhibitory G-proteins (G_i/o_).

Activation of the CB1 receptor by an agonist like this compound initiates the following events:

-

G-Protein Activation : The G_i/o_ protein is activated, leading to the dissociation of its α and βγ subunits.

-

Inhibition of Adenylyl Cyclase : The Gα_i/o_ subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Ion Channels :

-

The Gβγ subunit directly inhibits presynaptic N- and P/Q-type voltage-gated calcium channels (VGCC), reducing neurotransmitter release.

-

The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

-

-

Activation of MAPK Pathway : CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, influencing gene expression and cell proliferation.

References

- 1. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 3. Methanandamide|Stable CB1 Receptor Agonist [benchchem.com]

- 4. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselectivity of Methanandamide Isomers at CB1/CB2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective interactions of methanandamide (B110085) isomers with cannabinoid receptors CB1 and CB2. Methanandamide, a metabolically stable analog of the endocannabinoid anandamide (B1667382), possesses a chiral center at the 1'-position of its ethanolamine (B43304) head group, leading to the (R) and (S) enantiomers. This guide delves into the binding affinities, functional activities, and underlying signaling pathways that differentiate these isomers, offering valuable insights for the rational design of selective cannabinoid receptor modulators.

Quantitative Data on Receptor Binding and Functional Activity

The stereochemistry of methanandamide plays a crucial role in its affinity and functional potency at both CB1 and CB2 receptors. The available data from radioligand binding and functional assays are summarized below.

Binding Affinities (Ki)

Radioligand displacement assays are employed to determine the binding affinity of unlabeled ligands, such as methanandamide isomers, by measuring their ability to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of this binding affinity, with lower values indicating higher affinity.

| Compound | Receptor | Ki (nM) | Reference |

| (R)-Methanandamide | CB1 | 20 | [1] |

| 28.3 | [2] | ||

| 37 | [3] | ||

| CB2 | 815 - 868 | [2] | |

| (S)-Methanandamide | CB1 | 173 | [4] |

| CB2 | >1000 |

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation (e.g., rat brain membranes, cells expressing recombinant receptors) and the radioligand used.

The data clearly indicates that (R)-methanandamide possesses a significantly higher affinity for the CB1 receptor compared to its (S)-enantiomer. In fact, studies have shown that the (R)-(+)-isomer has a nine-fold greater affinity for CB1 receptors than the (S)-(–)-isomer. Both isomers exhibit considerably lower affinity for the CB2 receptor, highlighting a general preference of methanandamide for the CB1 receptor.

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of a ligand that produces 50% of its maximal effect, and the maximum effect (Emax).

| Compound | Receptor | Assay | Parameter | Value (nM) | Reference |

| (R)-Methanandamide | CB1 | Inhibition of adenylyl cyclase | - | - | |

| Inhibition of twitch response (mouse vas deferens) | IC50 | 47 | |||

| (S)-Methanandamide | CB1 | Inhibition of twitch response (mouse vas deferens) | IC50 | 230 |

The functional data corroborates the binding affinity findings, with (R)-methanandamide demonstrating greater potency in functional assays for the CB1 receptor. For instance, in the mouse vas deferens twitch response assay, a functional measure of CB1 receptor agonism, (R)-methanandamide is significantly more potent than (S)-methanandamide. Both isomers are considered full agonists at the CB1 receptor for the inhibition of adenylyl cyclase. For the CB2 receptor, anandamide and (R)-methanandamide have been described as partial, low-efficacy agonists for the inhibition of forskolin-stimulated cyclic AMP accumulation in cells expressing recombinant CB2 receptors.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the stereoselectivity of methanandamide isomers.

Radioligand Binding Assay for CB1/CB2 Receptors

This protocol describes a standard competitive binding assay to determine the Ki of unlabeled ligands.

Materials:

-

Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors, or rodent brain tissue.

-

Radioligand: [³H]CP-55,940 or [³H]WIN-55,212-2.

-

Unlabeled ligands: (R)-methanandamide, (S)-methanandamide, and a known high-affinity cannabinoid for non-specific binding determination (e.g., unlabeled CP-55,940).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 3 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the desired concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound ((R)- or (S)-methanandamide).

-

Total Binding: In separate wells, add assay buffer and the radioligand only.

-

Non-specific Binding: In another set of wells, add assay buffer, the radioligand, and a high concentration of an unlabeled high-affinity cannabinoid ligand (e.g., 10 µM CP-55,940).

-

Incubation: Add the cell membranes (typically 20-50 µg of protein per well) to all wells to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Termination: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins following receptor agonism.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Unlabeled GTPγS.

-

GDP.

-

Test compounds: (R)-methanandamide and (S)-methanandamide.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), and varying concentrations of the test agonist.

-

Basal Binding: In separate wells, add only assay buffer and GDP.

-

Non-specific Binding: In another set of wells, add assay buffer, GDP, and a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubation: Pre-incubate the membranes with the test compounds for 15 minutes at 30°C.

-

Initiation: Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding of [³⁵S]GTPγS. Plot the stimulated binding against the logarithm of the agonist concentration. Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflows

The stereoselective interaction of methanandamide isomers with CB1 and CB2 receptors initiates distinct intracellular signaling cascades. Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.

CB1 and CB2 Receptor Signaling Pathways

Activation of CB1 and CB2 receptors by agonists like methanandamide leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits, which in turn modulate the activity of various downstream effectors.

The primary downstream effect of CB1 and CB2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunit can also directly modulate the activity of various ion channels, typically inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels, and can activate other signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.

Experimental Workflow for Determining Stereoselectivity

The logical flow of experiments to determine the stereoselectivity of methanandamide isomers is depicted below.

This workflow outlines the systematic approach to characterizing the pharmacological profile of methanandamide enantiomers, starting from compound acquisition to the final comparative analysis of their binding and functional data at both CB1 and CB2 receptors.

Conclusion

The stereochemistry of methanandamide at the 1'-position is a critical determinant of its interaction with cannabinoid receptors. The (R)-enantiomer exhibits significantly higher affinity and functional potency at the CB1 receptor compared to the (S)-enantiomer. Both isomers display a pronounced selectivity for the CB1 receptor over the CB2 receptor. This stereoselectivity provides a valuable tool for researchers to probe the specific functions of the CB1 receptor and serves as a fundamental principle in the design of novel, potent, and selective cannabinoid-based therapeutics. Understanding these structure-activity relationships is paramount for the development of drugs with improved efficacy and reduced off-target effects.

References

- 1. Methanandamide|Stable CB1 Receptor Agonist [benchchem.com]

- 2. digital.csic.es [digital.csic.es]

- 3. Stereochemical selectivity of methanandamides for the CB1 and CB2 cannabinoid receptors and their metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Cannabimimetic Properties of Methanandamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanandamide (B110085) (AM356), a metabolically stable analog of the endogenous cannabinoid anandamide (B1667382) (AEA), serves as a critical tool in elucidating the physiological and pharmacological roles of the endocannabinoid system. Its resistance to rapid enzymatic degradation by fatty acid amide hydrolase (FAAH) allows for more sustained in vivo effects compared to anandamide, making it an invaluable probe for studying cannabinoid receptor-mediated phenomena. This technical guide provides an in-depth overview of the in vivo cannabimimetic properties of methanandamide, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on In Vivo Cannabimimetic Effects

The in vivo effects of methanandamide are classically characterized by the cannabinoid tetrad: antinociception, catalepsy, hypothermia, and hypolocomotion. Additionally, its psychoactive properties are often assessed through drug discrimination paradigms. The following tables summarize the quantitative data (ED50 values) for methanandamide in these key in vivo assays in rodents.

| Tetrad Assay Component | Species | Test | Route of Administration | ED50 (mg/kg) | Reference |

| Antinociception | Mouse | Tail Immersion | i.p. | ~13 | [1] |

| Catalepsy | Mouse | Bar Test | i.p. | ~20 | [1] |

| Hypothermia | Rat | Rectal Probe | i.p. | >10, <20 | [2] |

| Hypothermia | Mouse | Rectal Probe | i.p. | ~11 | [1] |

| Hypolocomotion | Mouse | Open Field | i.p. | <6.25 | [1] |

| Hypolocomotion | Rat | Open Field | i.p. | Dose-dependent decrease (3-18) |

| Drug Discrimination | Species | Training Drug | Route of Administration | ED50 (mg/kg) | Reference |

| Generalization | Rat | Δ⁹-THC (2 mg/kg) | i.p. | 0.5-8 (Full substitution) | |

| Generalization | Rat | Δ⁹-THC (1.8 or 3.0 mg/kg) | i.p. | ~18 (Full substitution) | |

| Generalization | Rat | Δ⁹-THC (5.6 mg/kg) | i.p. | >18 (Partial substitution) | |

| Generalization | Mouse | Methanandamide (70 mg/kg) | i.p. | 45 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key in vivo experiments used to characterize the cannabimimetic properties of methanandamide.

Cannabinoid Tetrad Assay

This battery of tests is used to assess the four cardinal signs of cannabinoid activity in rodents.

1. Antinociception (Tail-Flick or Hot-Plate Test)

-

Objective: To measure the analgesic effect of methanandamide.

-

Apparatus: Tail-flick apparatus with a radiant heat source or a hot-plate analgesia meter.

-

Procedure (Tail-Flick):

-

Habituate the mouse or rat to the restraining tube.

-

Administer methanandamide or vehicle via the desired route (e.g., intraperitoneally, i.p.).

-

At a predetermined time post-injection (e.g., 30 minutes), place the animal in the apparatus with its tail positioned over the heat source.

-

Activate the heat source and record the latency for the animal to flick its tail away from the stimulus.

-

A cut-off time (e.g., 10-15 seconds) is employed to prevent tissue damage.

-

Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

-

Procedure (Hot-Plate):

-

Administer methanandamide or vehicle.

-

Place the animal on a heated surface (e.g., 52-55°C).

-

Record the latency to a nociceptive response, such as licking a hind paw or jumping.

-

A cut-off time is used to prevent injury.

-

2. Catalepsy (Bar Test)

-

Objective: To assess the cataleptic state induced by methanandamide.

-

Apparatus: A horizontal bar elevated above a surface.

-

Procedure:

-

Administer methanandamide or vehicle.

-

At a set time post-injection, gently place the animal's forepaws on the bar.

-

Record the time the animal remains immobile in this unnatural posture.

-

A cut-off time (e.g., 60 seconds) is typically used.

-

3. Hypothermia

-

Objective: To measure the decrease in body temperature following methanandamide administration.

-

Apparatus: A digital thermometer with a rectal probe.

-

Procedure:

-

Measure the baseline rectal temperature of the animal.

-

Administer methanandamide or vehicle.

-

Measure rectal temperature at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Calculate the change in temperature from baseline.

-

4. Hypolocomotion (Open-Field Test)

-

Objective: To quantify the reduction in spontaneous motor activity.

-

Apparatus: An open-field arena, often equipped with automated photobeam detection or video tracking software.

-

Procedure:

-

Administer methanandamide or vehicle.

-

Place the animal in the center of the open-field arena.

-

Record locomotor activity (e.g., distance traveled, number of line crossings) for a defined period (e.g., 15-30 minutes).

-

Drug Discrimination

This paradigm assesses the subjective effects of a drug by training animals to discriminate it from a vehicle.

-

Objective: To determine if methanandamide produces subjective effects similar to a known cannabinoid agonist (e.g., Δ⁹-THC).

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Procedure:

-

Training Phase:

-

Food- or water-deprived rats or mice are trained to press one lever for a reward (e.g., food pellet, sweetened milk) after administration of the training drug (e.g., Δ⁹-THC) and a second lever for the same reward after vehicle administration.

-

Training sessions continue until the animals reliably press the correct lever based on the injection they received (e.g., >80% correct responses for several consecutive days).

-

-

Testing Phase (Generalization):

-

Once the discrimination is established, various doses of methanandamide are administered.

-

The percentage of responses on the drug-appropriate lever is recorded.

-

Full generalization is typically defined as ≥80% of responses on the drug-associated lever, indicating similar subjective effects. Partial generalization falls between 20% and 80%.

-

-

In Vivo Microdialysis for Dopamine (B1211576) Release

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

-

Objective: To measure changes in extracellular dopamine levels in the nucleus accumbens following methanandamide administration.

-

Apparatus: Stereotaxic frame for surgery, microdialysis probes, infusion pump, and an analytical system for dopamine detection (e.g., HPLC with electrochemical detection).

-

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the nucleus accumbens.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis:

-

Gently insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to establish basal dopamine levels.

-

Administer methanandamide and continue collecting dialysate samples at regular intervals.

-

Analyze the samples to determine dopamine concentrations and express the results as a percentage of baseline.

-

-

Signaling Pathways and Visualizations

Methanandamide exerts its cannabimimetic effects primarily through the activation of the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR).

Canonical CB1 Receptor Signaling Pathway

Upon binding of methanandamide, the CB1 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (primarily Gi/o). This initiates a cascade of intracellular events.

Caption: Canonical CB1 Receptor Signaling Cascade.

Experimental Workflow for In Vivo Cannabimimetic Assessment

A typical workflow for evaluating the cannabimimetic properties of a compound like methanandamide involves a series of behavioral and neurochemical experiments.

References

S-1 Methanandamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-1 Methanandamide (B110085), a synthetic analog of anandamide. The document covers its core molecular properties, its interaction with cannabinoid receptors, and detailed experimental protocols for its use in research settings.

Core Molecular and Pharmacological Data

S-1 Methanandamide is a chiral analog of anandamide, a naturally occurring endocannabinoid. It is a ligand for the CB1 receptor, a G protein-coupled receptor predominantly found in the central and peripheral nervous systems.[1] The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C23H39NO2 | [2] |

| Molecular Weight | 361.56 g/mol | [2] |

| CAS Number | 157182-50-8 | [3] |

| CB1 Receptor Binding Affinity (Ki) | 173 nM | [3] |

| IC50 (electrically-evoked twitch response, mouse vas deferens) | 230 nM |

Signaling Pathways of this compound

As a CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding. The CB1 receptor is coupled to Gi/o proteins. Activation of the receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This decrease in cAMP levels affects the activity of protein kinase A (PKA).

Furthermore, the activation of the CB1 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathway. This signaling cascade is crucial in regulating various cellular processes, including cell growth and differentiation. The signaling is mediated by the βγ subunits of the G-protein, which can activate downstream effectors.

Below is a diagram illustrating the primary signaling pathway of this compound upon binding to the CB1 receptor.

Experimental Protocols

In Vivo Solution Preparation

For in vivo experiments, this compound can be prepared in various vehicles. A common protocol involves the use of a multi-solvent system to ensure solubility.

Protocol 1:

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL working solution, sequentially add and mix the following:

-

100 µL of the DMSO stock solution (e.g., 25.0 mg/mL).

-

400 µL of PEG300.

-

50 µL of Tween-80.

-

450 µL of saline.

-

-

Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 2:

-

Prepare a stock solution of this compound in DMSO.

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.

-

Mix thoroughly until a clear solution is obtained.

In Vivo Behavioral Study: Self-Administration in Squirrel Monkeys

The following is a summary of a protocol used to study the reinforcing effects of methanandamide.

-

Subjects: Squirrel monkeys with surgically implanted intravenous catheters.

-

Apparatus: Experimental chambers equipped with response levers and infusion pumps.

-

Drug Preparation: R(+)-Methanandamide is dissolved in a vehicle, for instance, one containing 0.125-4% ethanol, 0.125-4% Tween 80, and saline.

-

Procedure:

-

Monkeys are trained to press a lever to receive intravenous infusions of a reinforcing drug (e.g., cocaine).

-

Once a stable response rate is established, the reinforcing drug is replaced with the vehicle to establish a baseline.

-

Different doses of methanandamide (e.g., 2.5 to 80 µg/kg per injection) are then substituted for the vehicle.

-

The number of lever presses and infusions per session are recorded to determine the reinforcing effects of methanandamide.

-

-

Antagonist Studies: To confirm the involvement of the CB1 receptor, a CB1 antagonist like rimonabant (B1662492) can be administered prior to the self-administration session.

In Vitro Experiment: CB1 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor. The following workflow outlines the key steps for such an assay.

References

Preliminary Studies on the Effects of S-1 Methanandamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-1 Methanandamide, a synthetic analog of the endogenous cannabinoid anandamide (B1667382), serves as a valuable research tool for investigating the cannabinoid system. As the (S)-enantiomer of methanandamide, it exhibits stereoselective interaction with cannabinoid receptors, primarily acting as a ligand for the CB1 receptor. While less potent than its (R)-enantiomer, this compound provides a crucial chemical probe for elucidating the nuanced pharmacology of cannabinoid receptors and their signaling pathways. This document provides a comprehensive overview of the preliminary data on this compound, including its pharmacological profile, experimental protocols, and the signaling cascades it modulates.

Pharmacological Profile

This compound is a chiral analog of anandamide and demonstrates a lower binding affinity and potency at the CB1 receptor compared to its R-isomer.[1] This stereoselectivity is a key feature of its pharmacological profile. The primary molecular target of this compound is the CB1 receptor, a G protein-coupled receptor predominantly expressed in the central and peripheral nervous systems.[1]

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound in preliminary studies.

| Parameter | Value | Receptor/System | Reference |

| Ki | 173 nM | CB1 Receptor | [2][3] |

| Ki | 175 nM | CB1 Receptor | [1] |

| IC50 | 230 nM | Electrically-evoked twitch response in mouse vas deferens |

Note: The Ki values were determined through radioligand displacement assays, and the IC50 value reflects the functional potency in a physiological preparation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, the methodologies employed for its more potent enantiomer, (R)-Methanandamide, and other cannabinoid receptor agonists are directly applicable.

In Vitro CB1 Receptor Binding Assay

This protocol is adapted from studies investigating cannabinoid receptor ligands.

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

Radioligand: [3H]CP 55,940.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled CB1 agonist like WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate the CB1 receptor-expressing membranes with varying concentrations of this compound and a fixed concentration of [3H]CP 55,940.

-

Parallel incubations are performed in the presence of a high concentration of a non-labeled agonist to determine non-specific binding.

-

Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Study: Assessment of Motor Effects

This protocol is based on studies examining the behavioral effects of (R)-Methanandamide.

Objective: To evaluate the in vivo effects of this compound on motor activity.

Animals: Adult male rats or mice.

Materials:

-

This compound.

-

Vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline).

-

Open-field apparatus equipped with automated activity monitoring.

Procedure:

-

Acclimate the animals to the experimental room and handling procedures.

-

Prepare fresh solutions of this compound in the vehicle on the day of the experiment.

-

Administer this compound (e.g., via intraperitoneal injection) at various doses. A control group should receive the vehicle alone.

-

Place the animals individually into the open-field apparatus immediately after injection.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).

-

Analyze the data to determine the dose-dependent effects of this compound on motor function.

Signaling Pathways

As a CB1 receptor agonist, this compound is expected to initiate the canonical signaling pathways associated with this receptor. The CB1 receptor is coupled to inhibitory G proteins (Gi/o).

Upon binding of this compound to the CB1 receptor, the following intracellular events are initiated:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels (VGCCs).

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This can influence gene expression and cellular proliferation.

Conclusion

The preliminary studies on this compound establish it as a moderately potent CB1 receptor ligand. Its primary value in research lies in its stereospecific interactions, providing a tool to dissect the structural requirements for cannabinoid receptor activation. Further investigation is warranted to fully characterize its pharmacological profile, including its effects on other potential targets and its in vivo physiological consequences. The experimental protocols and signaling pathway information provided herein serve as a foundation for researchers and drug development professionals to design and execute further studies on this and related compounds.

References

The Role of S-1 Methanandamide in Endocannabinoid System Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S-1 Methanandamide (B110085), the (S)-enantiomer of N-(1-hydroxy-2-propyl)arachidonamide, is a synthetic analog of the endogenous cannabinoid, anandamide (B1667382). Its enhanced metabolic stability compared to anandamide has positioned it as a valuable tool in the exploration of the endocannabinoid system (ECS). This technical guide provides an in-depth overview of S-1 Methanandamide's pharmacological profile, including its interactions with cannabinoid receptors (CB1 and CB2) and other molecular targets. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of its physiological and pathological effects. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action and utility in ECS research.

Introduction

The endocannabinoid system, a complex network of receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. Anandamide (AEA), the first identified endocannabinoid, exhibits a short half-life due to rapid enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH). This metabolic instability presents challenges for in vitro and in vivo studies. This compound, a chiral analog of anandamide, was developed to overcome this limitation. The presence of a methyl group on the ethanolamine (B43304) moiety confers resistance to FAAH-mediated hydrolysis, resulting in a more stable pharmacological probe. This guide delves into the core aspects of this compound, offering a technical resource for its application in endocannabinoid research.

Physicochemical Properties and Synthesis

This compound is the (S)-enantiomer of methanandamide. The synthesis of methanandamide and the subsequent chiral separation of its enantiomers are critical for studying their distinct pharmacological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide |

| Molecular Formula | C23H39NO2 |

| Molecular Weight | 361.57 g/mol |

| CAS Number | 157182-50-8 |

| Appearance | A solution in ethanol |

| Solubility | Soluble in DMSO and dimethyl formamide |

Pharmacological Profile

This compound's pharmacological activity is primarily defined by its interaction with cannabinoid receptors and other related signaling proteins.

Cannabinoid Receptor Binding

This compound exhibits stereoselectivity in its binding to cannabinoid receptors, with the (R)-enantiomer generally showing higher affinity for CB1 receptors.

Table 2: Receptor Binding Affinities (Ki) of Methanandamide Enantiomers

| Compound | Receptor | Ki (nM) | Reference |

| This compound | CB1 | 173 | [1] |

| R-Methanandamide | CB1 | 20 | [2] |

| Anandamide | CB1 | 78 | [2] |

| This compound | CB2 | Lower affinity than R-enantiomer | [3] |

| R-Methanandamide | CB2 | Higher affinity than S-enantiomer | [3] |

Interaction with Other Receptors

Beyond the canonical cannabinoid receptors, methanandamide has been shown to interact with other receptors, contributing to its complex pharmacological profile.

Table 3: Functional Activity of Methanandamide at Other Receptors

| Receptor | Effect | EC50/IC50 (µM) | Reference |

| TRPV1 | Agonist (induces Ca2+ influx) | ~10.6 (for methanandamide) | |

| GPR55 | Agonist (induces Ca2+ influx) | 3-5 (for methanandamide) |

Metabolic Stability

A key feature of methanandamide is its resistance to hydrolysis by FAAH. However, it can be metabolized by other enzymatic pathways, primarily involving cytochrome P450 (CYP) enzymes. These enzymes can hydroxylate or epoxidate the arachidonoyl chain, leading to the formation of various metabolites.

Signaling Pathways

Activation of CB1 receptors by this compound initiates a cascade of intracellular events. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

Radioligand Binding Assay for CB1 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the CB1 receptor.

Materials:

-

Rat forebrain membranes or membranes from cells stably expressing the human CB1 receptor.

-

[3H]CP55,940 (radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid.

-

96-well plates.

-

Filter manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]CP55,940, and varying concentrations of this compound.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at 30°C for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Administration in Murine Models

This protocol outlines the intraperitoneal (i.p.) administration of this compound to mice for behavioral or physiological studies.

Materials:

-

This compound.

-

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline).

-

Mice (strain and sex as per experimental design).

-

Syringes and needles (e.g., 27-gauge).

Procedure:

-

Drug Preparation: Dissolve this compound in the vehicle to the desired concentration.

-

Animal Handling: Acclimatize mice to the experimental room and handling procedures.

-

Injection: Administer the prepared this compound solution or vehicle via intraperitoneal injection. The injection volume is typically 10 mL/kg of body weight.

-

Observation: Place the mice in the appropriate apparatus for behavioral testing (e.g., open field, hot plate) or monitor for physiological changes at predetermined time points.

Physiological and Pathological Effects

This compound, as a stable anandamide analog, elicits a range of physiological and potential pathological effects, primarily through the activation of CB1 receptors.

Table 4: Summary of Physiological and Pathological Effects of Methanandamide

| System/Condition | Effect | Model/Assay | Dose/Concentration | Reference |

| Nervous System | Inhibition of motor behavior | Rat open-field test | 1-10 mg/kg, i.p. | |

| Reinforcing effects | Squirrel monkey self-administration | 10-40 µg/kg/injection, i.v. | ||

| Neuroprotection | Bovine retina (H2O2-induced damage) | 1-100 nM | ||

| Pain and Inflammation | Antinociception | Mouse hot plate and tail-flick tests | 1-10 mg/kg, i.p. | |

| Anti-hyperalgesia | Murine tumor pain model | 1 µg, intraplantar | ||

| Anti-inflammatory | Human vascular smooth muscle cells | Pre-treatment with AEA | ||

| Cardiovascular System | Hypotension and bradycardia | Anesthetized rats | Dose-dependent | |

| Reproductive System | Induction of sperm capacitation | In vitro bull spermatozoa | 1.4 and 14 nM |

Conclusion

This compound serves as an indispensable research tool for elucidating the multifaceted roles of the endocannabinoid system. Its enhanced metabolic stability allows for more controlled and prolonged experimental investigations compared to its endogenous counterpart, anandamide. This guide has provided a comprehensive technical overview of its properties, pharmacological interactions, and experimental applications. The detailed protocols and summarized data are intended to support researchers in designing and executing robust studies to further unravel the complexities of endocannabinoid signaling in health and disease, ultimately paving the way for the development of novel therapeutic strategies targeting the ECS.

References

- 1. Metabolism of Anandamide by Human Cytochrome P450 2J2 in the Reconstituted System and Human Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cytochrome P450-Derived Epoxygenated Metabolite of Anandamide Is a Potent Cannabinoid Receptor 2-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of S-1 Methanandamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1 Methanandamide is a synthetic analog of anandamide (B1667382), an endogenous cannabinoid neurotransmitter. As a ligand for cannabinoid receptors, particularly the CB1 receptor, this compound is a valuable tool for investigating the endocannabinoid system's role in various physiological and pathological processes. Its reported resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to anandamide makes it a more stable compound for in vitro studies. These application notes provide detailed protocols for the in vitro characterization of this compound, including its binding affinity, functional activity, effects on cell proliferation, and interaction with key signaling pathways.

Data Presentation

The following tables summarize key quantitative parameters for this compound. These values are essential for designing and interpreting in vitro experiments.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Kᵢ (nM) | Radioligand | Source of Receptor |

| This compound | Human CB1 | 173[1] | [³H]CP 55,940 | Recombinant |

| This compound | Human CB2 | Data Not Available | - | - |

Table 2: Functional Activity of this compound

| Assay | Cell Line/Tissue | Parameter | Value (nM) |

| Electrically-evoked twitch response | Mouse Vas Deferens | IC₅₀ | 230[1][2] |

| cAMP Accumulation | CHO-hCB1 | EC₅₀ | Data Not Available |

| Calcium Mobilization | Various | EC₅₀ | Data Not Available |

Table 3: Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Parameter | Value (µM) |

| EFM-19 | Breast Cancer | IC₅₀ | ~1-5 (estimated) |

| MCF-7 | Breast Cancer | IC₅₀ | ~1-5 (estimated) |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods and can be adapted for the specific needs of the researcher.

CB1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membranes from cells expressing human CB1 receptors (e.g., CHO-hCB1 or HEK-hCB1 cells)

-

[³H]CP 55,940 (Radioligand)

-

This compound (Test Compound)

-

WIN 55,212-2 (Non-labeled competitor for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4

-

96-well filter plates (GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 10⁻¹¹ to 10⁻⁵ M.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CP 55,940 (at a final concentration near its Kd), and 100 µL of CB1 receptor membrane suspension.

-

Non-specific Binding: Add 50 µL of 10 µM WIN 55,212-2, 50 µL of [³H]CP 55,940, and 100 µL of CB1 receptor membrane suspension.

-

Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]CP 55,940, and 100 µL of CB1 receptor membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 1: Workflow for CB1 Receptor Radioligand Binding Assay.

cAMP Functional Assay

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the Gi-coupled CB1 receptor.

Materials:

-

CHO cells stably expressing human CB1 receptors (CHO-hCB1)

-

This compound

-

CP 55,940 (Control agonist)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay)

-

Cell culture medium and supplements

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

-

Cell Culture: Culture CHO-hCB1 cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the control agonist in stimulation buffer containing a PDE inhibitor.

-

Assay:

-

Remove the culture medium from the cells.

-

Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Add forskolin (to a final concentration that stimulates a submaximal cAMP response) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

-

Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.

-

Figure 2: this compound-mediated inhibition of cAMP production.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., EFM-19, MCF-7)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Cell culture medium and supplements

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 20 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound and determine the IC₅₀ value.

-

Figure 3: Workflow for the MTT Cell Proliferation Assay.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using a fluorescent calcium indicator.

Materials:

-

Cells of interest (e.g., primary neurons or a cell line expressing CB1 receptors)

-

This compound

-

Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence microscope with an imaging system

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Dye Loading:

-

Prepare a loading solution of Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells 2-3 times with HBSS to remove excess dye.

-

-

Imaging:

-

Mount the dish/coverslip on the microscope stage.

-

Acquire a baseline fluorescence reading.

-

Perfuse the cells with a solution containing this compound at the desired concentration.

-